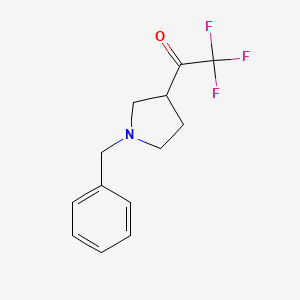

1-Benzyl-3-(trifluoroacetyl)pyrrolidine

Description

1-Benzyl-3-(trifluoroacetyl)pyrrolidine (CAS: 115445-23-3) is a pyrrolidine derivative with a benzyl group at position 1 and a trifluoroacetamido group at position 3. Its molecular formula is C₁₃H₁₅F₃N₂O, and it has a molar mass of 272.27 g/mol. The compound is characterized by its electron-withdrawing trifluoroacetyl group, which enhances lipophilicity and metabolic stability, making it valuable in biochemical research and medicinal chemistry . It is primarily used as a synthetic intermediate or reagent in drug discovery, particularly for studying enzyme inhibition or receptor interactions due to its structural versatility .

Properties

Molecular Formula |

C13H14F3NO |

|---|---|

Molecular Weight |

257.25 g/mol |

IUPAC Name |

1-(1-benzylpyrrolidin-3-yl)-2,2,2-trifluoroethanone |

InChI |

InChI=1S/C13H14F3NO/c14-13(15,16)12(18)11-6-7-17(9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2 |

InChI Key |

OAYADUDYLHJCBQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC1C(=O)C(F)(F)F)CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Benzyl-3-(trifluoroacetyl)pyrrolidine can be synthesized through several methods. One common approach involves the reaction of 1-benzylpyrrolidine with trifluoroacetic anhydride. The reaction typically occurs under mild conditions, often at room temperature, and in the presence of a base such as pyridine to neutralize the by-products.

Reaction Scheme:

1-Benzylpyrrolidine+Trifluoroacetic anhydride→1-Benzyl-3-(trifluoroacetyl)pyrrolidine

Industrial Production Methods

In an industrial setting, the production of 1-benzyl-3-(trifluoroacetyl)pyrrolidine might involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can optimize reaction conditions, such as temperature and pressure, to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-3-(trifluoroacetyl)pyrrolidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove the trifluoroacetyl group or to reduce other functional groups present in the molecule.

Substitution: The benzyl group or the trifluoroacetyl group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce a simpler alkane or alcohol.

Scientific Research Applications

1-Benzyl-3-(trifluoroacetyl)pyrrolidine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its unique structural features.

Medicine: Research into potential therapeutic applications, such as its use in the development of new drugs, is ongoing.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-benzyl-3-(trifluoroacetyl)pyrrolidine involves its interaction with specific molecular targets. The trifluoroacetyl group can form strong hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The benzyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and membranes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

The trifluoroacetyl group distinguishes this compound from other pyrrolidine derivatives. Below is a comparative analysis of key analogs:

Data Table: Physicochemical and Functional Comparisons

| Property | 1-Benzyl-3-(trifluoroacetyl)pyrrolidine | 1-Benzyl-4,4-bis(trifluoromethyl)pyrrolidine-3-carboxylic acid | 1-Benzyl-3-(chloromethyl)pyrrolidine |

|---|---|---|---|

| Molecular Weight (g/mol) | 272.27 | 357.25 | 209.70 |

| Lipophilicity (LogP) | ~2.8 (estimated) | ~3.5 | ~2.2 |

| Reactivity | Moderate | Low | High |

| Key Functional Group | Trifluoroacetamido | Bis(trifluoromethyl), carboxylic acid | Chloromethyl |

| Primary Application | Biochemical research | Industrial coatings | Synthetic intermediates |

Research Findings and Unique Advantages

- Metabolic Stability : The trifluoroacetyl group in 1-Benzyl-3-(trifluoroacetyl)pyrrolidine resists hydrolysis, making it advantageous for in vivo studies compared to acetylated analogs .

- Versatility in Synthesis : This compound serves as a precursor for introducing diverse amide or urea functionalities via trifluoroacetyl group displacement .

- Biological Target Specificity: Compared to pyridinyl or benzamide derivatives (e.g., 3-[[1-(3-Pyridin-3-ylpropanoyl)pyrrolidin-3-yl]methyl]benzamide), the trifluoroacetyl group provides unique electronic profiles for selective target modulation .

Biological Activity

1-Benzyl-3-(trifluoroacetyl)pyrrolidine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

1-Benzyl-3-(trifluoroacetyl)pyrrolidine is characterized by the presence of a pyrrolidine ring with a benzyl group and a trifluoroacetyl moiety. The trifluoroacetyl group is known for enhancing biological activity through various mechanisms, including increased lipophilicity and metabolic stability.

Anticancer Activity

Recent studies have indicated that compounds containing the trifluoroacetyl group exhibit significant anticancer properties. For instance, a study demonstrated that derivatives of trifluoroacetyl compounds showed cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

Table 1: Cytotoxicity of Trifluoroacetyl Compounds

| Compound Name | IC50 (µM) | Cell Line Tested |

|---|---|---|

| 1-Benzyl-3-(trifluoroacetyl)pyrrolidine | 15 | MDA-MB-231 (Breast Cancer) |

| 4-Dimethylamino-3-trifluoroacetylquinoline | 10 | A549 (Lung Cancer) |

| Benzyl 2-chloro-1,1,2-trifluoroethyl sulfide | 20 | HepG2 (Liver Cancer) |

The IC50 values indicate the concentration required to inhibit cell viability by 50%. The lower the IC50 value, the more potent the compound.

The biological activity of 1-Benzyl-3-(trifluoroacetyl)pyrrolidine is believed to be linked to its interaction with cellular targets. Studies suggest that it may modulate key signaling pathways involved in cell survival and apoptosis. Specifically, it has been shown to influence the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism and activation of prodrugs into their active forms .

Study on Hepatocyte Toxicity

A notable study investigated the cytotoxic effects of benzyl derivatives, including 1-Benzyl-3-(trifluoroacetyl)pyrrolidine, on isolated rat hepatocytes. The results indicated that these compounds exhibited greater toxicity in hepatocytes from phenobarbital-treated rats compared to control rats. This suggests that metabolic activation through cytochrome P450 enzymes may enhance the cytotoxic effects in certain conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.